molecular formula C9H10ClNO B14837374 2-Chloro-3-cyclopropoxy-5-methylpyridine

2-Chloro-3-cyclopropoxy-5-methylpyridine

Cat. No.: B14837374
M. Wt: 183.63 g/mol
InChI Key: SOEMWRIVILNQML-UHFFFAOYSA-N
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Description

2-Chloro-3-cyclopropoxy-5-methylpyridine is a pyridine derivative featuring a chloro group at position 2, a cyclopropoxy group at position 3, and a methyl group at position 3. This compound’s unique substituent arrangement confers distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The cyclopropoxy group, in particular, introduces ring strain and lipophilicity, which may influence metabolic stability and binding interactions compared to bulkier alkoxy substituents .

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

2-chloro-3-cyclopropyloxy-5-methylpyridine

InChI

InChI=1S/C9H10ClNO/c1-6-4-8(9(10)11-5-6)12-7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

SOEMWRIVILNQML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)Cl)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-cyclopropoxy-5-methylpyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-cyclopropoxy-5-methylpyridine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding pyridine N-oxides, while reduction may yield dechlorinated or demethylated products.

Scientific Research Applications

2-Chloro-3-cyclopropoxy-5-methylpyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-3-cyclopropoxy-5-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Halogenated Pyridines

2-Bromo-3-methylpyridine ()
  • Structural Differences : Bromine replaces chlorine at position 2; lacks the cyclopropoxy group.
2-Chloro-5-fluoro-3-methylpyridine ()
  • Structural Differences : Fluorine at position 5 instead of methyl; methyl at position 3.
  • The methyl group at position 3 introduces steric hindrance absent in the target compound .

Alkoxy-Substituted Pyridines

2-Chloro-5-(propan-2-yloxy)pyridine ()
  • Structural Differences : Isopropoxy group replaces cyclopropoxy at position 4.
  • This may lower metabolic stability compared to the strained cyclopropoxy analog .
2-Chloro-5-Hydroxypyridine ()
  • Structural Differences : Hydroxyl group replaces cyclopropoxy at position 3.
  • Physicochemical Properties : The hydroxyl group enhances hydrogen-bonding capacity, increasing aqueous solubility but reducing lipophilicity. This contrasts with the cyclopropoxy group’s balance of moderate lipophilicity and metabolic resistance .

Functional Group Variations

5-Amino-2-chloropyridine ()
  • Structural Differences: Amino group at position 5 instead of methyl.
  • Electronic Effects: The electron-donating amino group increases pyridine ring electron density, favoring electrophilic substitution. This contrasts with the methyl group’s inductive electron-donating effect, which is weaker and primarily steric .
2-Chloro-5-cyanopyridine ()
  • Structural Differences: Cyano group at position 5 replaces methyl.
  • Reactivity: The electron-withdrawing cyano group deactivates the ring, directing reactions to specific positions. This property is exploited in Suzuki-Miyaura couplings, where the target compound’s methyl group may offer different regioselectivity .

Positional Isomers and Trifluoromethyl Derivatives

3-Chloro-5-methoxypyridine ()
  • Structural Differences : Chloro and methoxy groups at positions 3 and 5, respectively.
  • Steric Effects : The methoxy group’s orientation at position 5 may alter intermolecular interactions compared to the target compound’s cyclopropoxy group at position 3 .
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate ()
  • Structural Differences : Trifluoromethyl and ester groups at positions 5 and 2.
  • Electronic Effects : The trifluoromethyl group’s strong electron-withdrawing effect and the ester’s polarity contrast with the target compound’s methyl and cyclopropoxy groups, influencing solubility and reactivity in medicinal chemistry applications .

Research Implications

The target compound’s combination of chloro, cyclopropoxy, and methyl groups offers a unique profile for drug design, balancing lipophilicity, stability, and reactivity. Comparative studies suggest that substituent position and electronic nature critically influence applications in catalysis, medicinal chemistry, and material science. Further research is needed to quantify thermodynamic stability and biological activity relative to analogs like 2-Chloro-5-fluoropyridines or trifluoromethyl derivatives .

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